molecular formula C16H11F3O3 B1323978 2-Acetoxy-2'-trifluorobenzophenone CAS No. 890098-93-8

2-Acetoxy-2'-trifluorobenzophenone

Cat. No.: B1323978
CAS No.: 890098-93-8
M. Wt: 308.25 g/mol
InChI Key: XVJSAINOAGETFQ-UHFFFAOYSA-N
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Description

2-Acetoxy-2’-trifluorobenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by its unique chemical structure, which includes an acetoxy group and a trifluoromethyl group attached to a benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’-trifluorobenzophenone typically involves the reaction of 2-trifluoromethylbenzoyl chloride with phenol in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of 2-Acetoxy-2’-trifluorobenzophenone is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’-trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

2-Acetoxy-2’-trifluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxybenzophenone
  • 2-Trifluoromethylbenzophenone
  • 2-Hydroxy-2’-trifluorobenzophenone

Uniqueness

2-Acetoxy-2’-trifluorobenzophenone is unique due to the presence of both an acetoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

[2-[2-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-9-5-3-7-12(14)15(21)11-6-2-4-8-13(11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJSAINOAGETFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641556
Record name 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-93-8
Record name 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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